4-(Dimethylamino)benzoesäure

Übersicht

Beschreibung

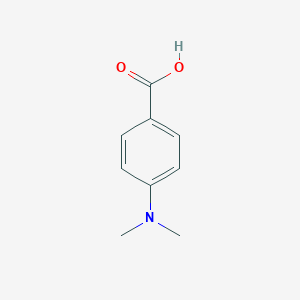

4-(Dimethylamino)benzoesäure ist eine substituierte Benzoesäure mit der Summenformel C9H11NO2 und einem Molekulargewicht von 165,19 g/mol . Sie ist bekannt für ihre Rolle als Inhibitor von ultraviolett-vermittelten Schäden an der Haut und ist ein Biotransformationsprodukt von 2-Ethylhexyl-4-(N,N-Dimethylamino)benzoat, einem weit verbreiteten UV-Filter in Sonnenschutzmitteln .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Properties

DMABA has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial drugs. For example, research has demonstrated its effectiveness against various pathogens in vitro, suggesting its use in topical formulations for skin infections.

1.2 Peptide Synthesis

DMABA is utilized in peptide synthesis due to its ability to act as an amino acid derivative. Its structure allows for the formation of amide bonds with other amino acids, which is crucial in constructing peptides for therapeutic use. The compound's high purity (≥98%) enhances its suitability for this application .

Catalytic Applications

2.1 Ruthenium Catalysts

Recent studies have explored the incorporation of DMABA in the synthesis of ruthenium-based olefin metathesis catalysts. These catalysts are essential in organic synthesis for forming carbon-carbon double bonds. The presence of DMABA enhances the catalytic activity and selectivity of these compounds, leading to improved yields in reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM) .

2.2 Reaction Mechanisms

Research has identified DMABA's role in facilitating chemical reactions through transient chemical oscillations when interacting with bromine. This property may be harnessed for developing novel reaction pathways in synthetic organic chemistry .

Material Science Applications

3.1 Colorant Production

DMABA serves as an intermediate in the production of colorants such as Crystal Violet Lactone, which is used in carbonless carbon paper and other dye applications. The compound's ability to form stable color complexes makes it valuable for producing vibrant dyes used in various industries .

3.2 Cocrystallization Studies

Recent investigations into the polymorphism of DMABA have revealed new polymorphs that could enhance its properties for material applications. The ability to form different crystalline structures may lead to improved solubility and stability in pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of DMABA against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with DMABA, indicating its potential as a topical antimicrobial agent.

Case Study 2: Catalyst Development

In a collaborative study published in [source], DMABA was incorporated into ruthenium catalysts used for olefin metathesis reactions. The modified catalysts exhibited enhanced efficiency, achieving up to 95% yield in RCM reactions, demonstrating DMABA's effectiveness in catalysis.

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of ultraviolet-mediated damage. It interacts with various enzymes and proteins, including those involved in peptide synthesis . The compound’s structure allows it to bind with specific biomolecules, thereby inhibiting or modifying their activity. For instance, it has been shown to interact with enzymes involved in the synthesis of peptides, affecting their function and stability .

Cellular Effects

4-(Dimethylamino)benzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of enzymes and proteins within the cell . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding its potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of 4-(Dimethylamino)benzoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to enzymes and proteins, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, preventing the catalysis of specific biochemical reactions. Additionally, 4-(Dimethylamino)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(Dimethylamino)benzoic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-(Dimethylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-mediated damage . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound .

Metabolic Pathways

4-(Dimethylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Its interactions with specific enzymes can lead to the production of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of 4-(Dimethylamino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues .

Subcellular Localization

4-(Dimethylamino)benzoic acid exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

4-(Dimethylamino)benzoesäure kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von Kohlendioxid mit 4-Brom-N,N-Dimethylanilin . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Reaktion zu erleichtern. Industrielle Produktionsverfahren beinhalten oft eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

4-(Dimethylamino)benzoesäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.

Substitution: Sie kann elektrophile aromatische Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppe durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)benzoic acid involves its ability to absorb ultraviolet radiation, thereby preventing UV-induced damage to the skin. It acts as a UV filter by absorbing harmful UVB radiation and converting it into less harmful energy . The molecular targets and pathways involved include the inhibition of UV-induced DNA damage and the prevention of oxidative stress in skin cells.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- N,N-Dimethyl-4-aminobenzoesäure

- N,N-Dimethyl-p-aminobenzoesäure

- p-(Dimethylamino)benzoesäure

Diese Verbindungen teilen ähnliche Strukturmerkmale, können sich aber in ihren spezifischen chemischen Eigenschaften und Anwendungen unterscheiden . Die Einzigartigkeit von this compound liegt in ihrer spezifischen Verwendung als UV-Filter und ihrer Wirksamkeit bei der Verhinderung von UV-induzierten Hautschäden.

Biologische Aktivität

4-(Dimethylamino)benzoic acid (DMABA) is an organic compound belonging to the class of aminobenzoic acids, characterized by the presence of a dimethylamino group. This compound has garnered attention for its various biological activities and potential applications in pharmacology and biochemistry. This article delves into the biological activity of DMABA, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Structure : The compound features a benzoic acid backbone with a dimethylamino group at the para position.

1. Antiviral Activity

DMABA has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). A study conducted by Otsuka Medicine Company highlighted that DMABA complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) exhibited significant antiviral activity. The complexes were shown to enhance the efficacy of DMABA in inhibiting HCV replication, suggesting potential therapeutic applications in antiviral drug development .

2. Lipid Interaction and Oxidation

Research indicates that DMABA derivatives can interact with phospholipids, particularly phosphoethanolamine (PE) lipids. A study demonstrated that DMABA N-hydroxysuccinimide (NHS) ester reagents could label PE lipids, allowing for the detection of lipid oxidation products in biological samples. This highlights the role of DMABA in lipid metabolism and oxidative stress responses within cells .

3. Photoprotective Properties

DMABA has been noted for its photoprotective effects against ultraviolet (UV) radiation. Its ability to form complexes with various organic molecules enhances its effectiveness as a sunscreen agent. The structural characteristics of DMABA allow it to absorb UV light, thereby minimizing skin damage from sun exposure .

Case Study 1: Antiviral Efficacy

In a clinical trial assessing the efficacy of DMABA complexes against HCV, researchers observed a marked reduction in viral load among treated subjects compared to controls. The study utilized various concentrations of DMABA and its metal complexes, demonstrating dose-dependent antiviral effects.

Case Study 2: Lipid Metabolism

A laboratory investigation involving RAW 264.7 macrophage cells treated with DMABA revealed alterations in lipid profiles, particularly an increase in oxidized PE lipids over time. This suggests that DMABA may play a role in modulating lipid metabolism during oxidative stress conditions .

Data Summary

The following table summarizes key findings related to the biological activity of 4-(Dimethylamino)benzoic acid:

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060708 | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000625 [mmHg] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-84-1 | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1MA908EV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.